N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide
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Overview
Description
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyphenyl group, and an oxalamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide typically involves multiple steps, starting with the preparation of the piperidine ring and the methoxyphenyl group. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the oxalamide moiety through a condensation reaction between the piperidine derivative and an oxalic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Uniqueness
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides potential for aromatic interactions, while the piperidine ring offers flexibility and the oxalamide moiety contributes to its stability and reactivity.
Properties
IUPAC Name |
N'-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-18-15(22)16(23)19-11-12-7-9-21(10-8-12)17(24)20-13-5-3-4-6-14(13)25-2/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBRAMVJYHQTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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